molecular formula C16H18BrNO2 B5876045 (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine

(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine

Cat. No. B5876045
M. Wt: 336.22 g/mol
InChI Key: LSGSVYPQKBZSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. It has also been shown to have neuroprotective effects, which can help protect against neurodegenerative diseases. In addition, this compound has been shown to have anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine in lab experiments is its unique properties. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties, which make it a valuable tool for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research. One direction is to further investigate its mechanism of action. Understanding the mechanism of action can help researchers develop more effective drugs based on this compound. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, this compound can be studied for its potential use in the development of new anti-inflammatory and anticancer drugs.
Conclusion:
In conclusion, (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine is a valuable compound for scientific research. It has unique properties and has been synthesized using various methods. This compound has potential applications in various fields of research, including anti-inflammatory, neuroprotective, and anticancer research. However, its mechanism of action is not fully understood, which presents a challenge for interpreting experimental results. There are several future directions for (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine research, including further investigating its mechanism of action and studying its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of (2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine can be achieved using various methods. One of the most commonly used methods is the Buchwald-Hartwig amination reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and at elevated temperatures.

Scientific Research Applications

(2-bromo-4-methylphenyl)(3,4-dimethoxybenzyl)amine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines. It has also been studied for its potential use as a neuroprotective agent. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-bromo-N-[(3,4-dimethoxyphenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11-4-6-14(13(17)8-11)18-10-12-5-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGSVYPQKBZSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,4-dimethoxybenzyl)-4-methylaniline

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